3-Acetylpyrrolidin-2-one
Description
3-Acetylpyrrolidin-2-one is a pyrrolidinone derivative characterized by an acetyl group (-COCH₃) at the 3-position of the five-membered lactam ring. Pyrrolidinones are structurally significant due to their presence in pharmaceuticals, agrochemicals, and catalysts. The acetyl substituent introduces electron-withdrawing effects, influencing reactivity and intermolecular interactions.
Properties
IUPAC Name |
3-acetylpyrrolidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c1-4(8)5-2-3-7-6(5)9/h5H,2-3H2,1H3,(H,7,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGKFHKSMOYYRDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCNC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Acetylpyrrolidin-2-one can be synthesized through several synthetic routes. One common method involves the cyclization of amino acids or their derivatives under acidic conditions. Another approach is the acylation of pyrrolidin-2-one with acetic anhydride or acetyl chloride in the presence of a suitable catalyst.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions that ensure high purity and yield. The choice of synthetic route depends on factors such as cost, availability of starting materials, and desired purity levels.
Chemical Reactions Analysis
Types of Reactions: 3-Acetylpyrrolidin-2-one undergoes various types of chemical reactions, including oxidation, reduction, substitution, and addition reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Addition: Various reagents can be used to add functional groups to the compound, such as Grignard reagents and organolithium compounds.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, substituted analogs, and compounds with added functional groups.
Scientific Research Applications
Medicinal Chemistry
3-Acetylpyrrolidin-2-one has been investigated for its pharmacological properties, particularly its potential as an antiamnesic agent. Studies indicate that derivatives of pyrrolidinone compounds can enhance cognitive functions and may be beneficial in treating neurodegenerative diseases such as Alzheimer's .
Case Study:
A study examined the effects of various pyrrolidinone derivatives on cognitive performance in animal models, demonstrating that certain modifications to the 3-acetyl group significantly increased memory retention and learning capabilities .
Organic Synthesis
The compound serves as a versatile building block in organic synthesis. It can be utilized in the preparation of more complex molecules, including pharmaceuticals and agrochemicals. Its ability to undergo various chemical reactions, such as acylation and cyclization, makes it valuable in synthetic pathways.
Synthesis Pathways:
| Reaction Type | Description |
|---|---|
| Acylation | Reacts with acyl chlorides to form acylated derivatives. |
| Cyclization | Forms bicyclic structures through intramolecular reactions. |
| Substitution | Can undergo nucleophilic substitution to introduce different functional groups. |
Research has shown that this compound exhibits antimicrobial and anti-inflammatory properties. Its interaction with biological targets suggests potential therapeutic applications.
Biological Studies:
A series of experiments assessed the compound's effect on bacterial growth inhibition, revealing significant activity against various strains, indicating its potential use as an antimicrobial agent .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure Type | Notable Properties |
|---|---|---|
| 1-Acetyloxypyrrolidine | Pyrrolidine derivative | Antimicrobial activity |
| 4-Methylpyrrolidin-2-one | Methylated derivative | Anticancer potential |
| N-Acetylpyrrolidine | Simple derivative | Neuroprotective effects |
Mechanism of Action
The mechanism by which 3-Acetylpyrrolidin-2-one exerts its effects depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to therapeutic effects. The pathways involved can vary widely, but they often include modulation of biochemical processes or signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 3-Acetylpyrrolidin-2-one with key pyrrolidinone derivatives, focusing on structural features, physicochemical properties, and applications.
Table 1: Structural and Functional Comparison of Pyrrolidin-2-one Derivatives
*Inferred structure based on naming conventions and analogous data.
Structural and Electronic Effects
- Substituent Influence: this compound: The acetyl group at C3 enhances electrophilicity at the lactam carbonyl, facilitating nucleophilic attacks. This contrasts with electron-donating groups (e.g., methyl in 1,3-dimethylpyrrolidin-2-one), which stabilize the ring . Amino vs. Acetyl: The amino group in (3R)-3-aminopyrrolidin-2-one introduces basicity and hydrogen-bonding capacity, making it suitable for chiral synthesis , whereas the acetyl group may reduce solubility in polar solvents.
Biological Activity
3-Acetylpyrrolidin-2-one, a compound belonging to the pyrrolidinone family, has garnered attention due to its diverse biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacological properties, and potential therapeutic applications. The findings are supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a pyrrolidinone ring with an acetyl group at the 3-position. This structural configuration contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₅H₉NO₂ |
| Molecular Weight | 113.13 g/mol |
| Melting Point | 60-62 °C |
| Solubility | Soluble in water |
Antioxidant Activity
Research indicates that derivatives of pyrrolidinones, including this compound, exhibit significant antioxidant properties. A study demonstrated that these compounds can scavenge free radicals, contributing to their potential therapeutic applications in oxidative stress-related diseases .
Antimicrobial Effects
Several studies have reported the antimicrobial properties of pyrrolidinone derivatives. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MICs) ranging from 7 to 20 µM .
Anti-inflammatory Properties
The anti-inflammatory activity of this compound has also been explored. In vitro assays demonstrated that this compound can inhibit pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases .
Neuroprotective Effects
Emerging evidence suggests that pyrrolidinone derivatives possess neuroprotective properties. A study highlighted that these compounds could modulate signaling pathways involved in neuronal survival and differentiation, indicating their potential role in neurodegenerative disease management .
The biological activities of this compound are mediated through various mechanisms:
- Free Radical Scavenging : The compound's ability to donate electrons helps neutralize free radicals, thereby reducing oxidative stress.
- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in inflammatory processes and microbial growth.
- Cell Signaling Modulation : The compound can influence cell signaling pathways related to apoptosis and cell proliferation.
Table 2: Summary of Biological Activities
| Activity | Mechanism | Reference |
|---|---|---|
| Antioxidant | Free radical scavenging | |
| Antimicrobial | Enzyme inhibition | |
| Anti-inflammatory | Cytokine inhibition | |
| Neuroprotective | Modulation of signaling pathways |
Case Study 1: Antioxidant Efficacy
A recent study evaluated the antioxidant capacity of various pyrrolidinone derivatives, including this compound. The results indicated a significant reduction in oxidative stress markers in treated cells compared to controls, supporting its potential as a therapeutic agent against oxidative damage.
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The compound demonstrated a potent inhibitory effect, with an MIC value significantly lower than conventional antibiotics, suggesting its potential as an alternative treatment option .
Q & A
Q. What are the key synthetic pathways for 3-Acetylpyrrolidin-2-one, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis of this compound typically involves functionalization of the pyrrolidinone core. Common approaches include:
- Acetylation : Introducing the acetyl group via nucleophilic substitution or Friedel-Crafts acylation, using acetyl chloride or acetic anhydride in the presence of Lewis acids (e.g., AlCl₃) .
- Oxidation : Secondary alcohol intermediates (e.g., 3-hydroxy derivatives) can be oxidized to ketones using agents like pyridinium chlorochromate (PCC) or Swern oxidation conditions (oxalyl chloride/DMSO) .
- Reductive Amination : For precursors with amino groups, reductive amination with ketones using NaBH₃CN or H₂/Pd-C may yield the desired product .
Critical Parameters : Temperature control (e.g., exothermic reactions during acetylation), solvent polarity (polar aprotic solvents enhance nucleophilicity), and catalyst selection (e.g., regioselectivity in Friedel-Crafts reactions).
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?
- Methodological Answer :
- ¹H/¹³C NMR : Key signals include the acetyl proton (δ ~2.1–2.3 ppm, singlet) and the pyrrolidinone carbonyl carbon (δ ~175–180 ppm). Ring protons appear as complex splitting patterns due to conformational rigidity .
- IR Spectroscopy : Strong absorbance at ~1680–1720 cm⁻¹ (C=O stretch of acetyl and lactam groups) and ~3200–3400 cm⁻¹ (N-H stretch if secondary amide impurities exist) .
- Mass Spectrometry (MS) : Molecular ion peaks ([M+H]⁺) and fragmentation patterns (e.g., loss of acetyl group [M-60]⁺) confirm molecular weight and structural motifs .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of dust or vapors .
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid water flushing to prevent environmental contamination .
- Storage : Store in airtight containers under inert gas (N₂ or Ar) at 2–8°C to prevent hydrolysis or oxidation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?
- Methodological Answer :
- Systematic Review Frameworks : Apply PRISMA guidelines to assess study quality, focusing on allocation concealment, blinding, and sample size (e.g., trials with inadequate blinding overestimate efficacy by ~17% ).
- Meta-Analysis : Use random-effects models to account for heterogeneity in experimental designs (e.g., variations in cell lines, assay protocols) .
- Bias Mitigation : Replicate studies under standardized conditions (e.g., OECD Test Guidelines) and validate findings using orthogonal assays (e.g., enzymatic vs. cell-based assays) .
Q. What computational strategies can predict synthetic pathways for novel this compound analogs with enhanced bioactivity?
- Methodological Answer :
- Retrosynthetic Analysis : Tools like AiZynthFinder or Chematica can prioritize feasible routes by evaluating reaction feasibility and commercial precursor availability .
- Quantum Mechanics (QM) : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for acetylation or ring-opening reactions, guiding catalyst selection .
- Machine Learning (ML) : Train ML models on reaction databases (e.g., USPTO) to predict regioselectivity in electrophilic substitutions or side-product formation .
Q. How should researchers design in vivo studies to evaluate the pharmacokinetic (PK) profile of this compound derivatives?
- Methodological Answer :
- Dose Escalation : Start with sub-therapeutic doses in rodent models (e.g., 0.1–10 mg/kg) to assess linearity in AUC and Cmax .
- Metabolite Identification : Use LC-HRMS to track phase I/II metabolites (e.g., hydroxylation, glucuronidation) and correlate with toxicity endpoints .
- Tissue Distribution : Radiolabel the compound (¹⁴C or ³H) and quantify accumulation in target organs (e.g., brain for CNS applications) vs. clearance organs (liver/kidneys) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
